![molecular formula C17H17N3O5S B144035 N-Acetyl O-Benzyl Lamivudine CAS No. 1091585-30-6](/img/structure/B144035.png)
N-Acetyl O-Benzyl Lamivudine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl O-Benzyl Lamivudine involves several steps, including the acetylation and benzylation of lamivudine. The reaction typically starts with lamivudine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This is followed by benzylation using benzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl O-Benzyl Lamivudine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound sulfoxide, while reduction may produce this compound alcohol .
Scientific Research Applications
N-Acetyl O-Benzyl Lamivudine is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-Acetyl O-Benzyl Lamivudine exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of viruses such as HIV and hepatitis B. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: A nucleoside analog used to treat HIV and hepatitis B.
Zidovudine: Another nucleoside analog used in combination with lamivudine for HIV treatment.
Emtricitabine: A similar nucleoside analog with a similar mechanism of action.
Uniqueness
N-Acetyl O-Benzyl Lamivudine is unique due to its specific acetyl and benzyl modifications, which may enhance its stability and bioavailability compared to other nucleoside analogs .
Biological Activity
N-Acetyl O-Benzyl Lamivudine (NOBL) is a synthetic nucleoside analogue derived from Lamivudine, a well-known antiviral drug used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of NOBL, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Overview of this compound
NOBL is characterized as a reverse transcriptase inhibitor and functions by interfering with viral DNA replication. Its structure allows it to be metabolized into its active form, lamivudine triphosphate (L-TP), which is crucial for its antiviral activity. The compound's synthesis involves acetylation and benzylation processes that enhance its stability and bioavailability compared to its parent compound, Lamivudine.
NOBL acts primarily by inhibiting the reverse transcriptase enzyme necessary for the replication of retroviruses like HIV and the polymerase enzyme required for HBV replication. The inhibition occurs through the following steps:
- Conversion to Active Form : NOBL is converted into L-TP within the cell.
- Inhibition of Viral Enzymes : L-TP competes with natural nucleotides for incorporation into viral DNA, leading to chain termination during DNA synthesis.
- Prevention of Viral Replication : The result is a significant reduction in viral load, as the replication cycle of the virus is disrupted.
Pharmacokinetics
NOBL is rapidly absorbed following oral administration, achieving peak serum concentrations within 0.5 to 1.5 hours. Its pharmacokinetic profile includes:
- Bioavailability : High due to its synthetic modifications.
- Half-life : Approximately 5-7 hours, allowing for once or twice daily dosing.
- Metabolism : Primarily via intracellular kinases that convert it to L-TP.
The biochemical properties of NOBL include:
- Cellular Uptake : NOBL enters cells through nucleoside transporters.
- Subcellular Localization : Once inside, it interacts with various cellular components, particularly nucleic acids and enzymes involved in DNA replication.
- Cytotoxicity : Studies indicate low cytotoxicity at therapeutic concentrations, making it a safer alternative to some existing antiviral agents .
Research Findings and Case Studies
Recent studies have highlighted the effectiveness of NOBL against various strains of HBV and HIV. For instance:
These findings suggest that NOBL has comparable efficacy to existing treatments while exhibiting lower toxicity.
Case Study: Efficacy Against Drug-Resistant Strains
A notable case study involved evaluating NOBL against drug-resistant HBV mutants. Results showed that NOBL maintained activity against several mutants associated with resistance to Lamivudine and adefovir, indicating its potential as a second-line treatment option .
Properties
IUPAC Name |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-LSDHHAIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.